N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
“N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a compound that contains a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This compound is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen, which allows the pi (π) electrons to move freely from one bond to other bonds, giving it aromatic ring properties . This aromaticity provides many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
While specific chemical reactions involving “N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” are not available, thiazole compounds are known to undergo various reactions due to their aromaticity .Scientific Research Applications
- A study published in RSC Advances explored the antibacterial potential of N-(thiazol-2-yl)benzenesulfonamides, which include derivatives of our compound. These molecules exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria . Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions display attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative, in particular, shows low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Achromobacter xylosoxidans .
- Thiazole derivatives have been associated with antiretroviral and antifungal activities. While our compound’s specific antiviral potential requires further investigation, its structural features may contribute to these effects .
- Although direct evidence for our compound’s anti-inflammatory properties is limited, thiazole-based molecules have demonstrated significant analgesic and anti-inflammatory activities in related studies .
- Thiazole derivatives are known for their antioxidant effects. While we don’t have direct data on our compound, its thiazole moiety suggests potential antioxidant activity .
- Thiazoles have been explored as potential anticancer agents. Although specific studies on our compound are lacking, its unique structure warrants investigation in this context .
- Thiazole modifications have yielded compounds with diuretic and hepatoprotective properties. While our compound’s direct role in these areas remains unexplored, its thiazole scaffold aligns with these therapeutic potentials .
- Thiazole-based molecules have shown promise as antihypertensive and antidiabetic agents. Although we lack direct evidence for our compound, its thiazole core suggests potential benefits in these areas .
Antibacterial Activity
Antiviral and Antifungal Properties
Anti-Inflammatory and Analgesic Effects
Antioxidant Potential
Anticancer Applications
Diuretic and Hepatoprotective Effects
Antihypertensive and Antidiabetic Activities
Future Directions
The compound “N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy . The potential of this compound in the treatment of many diseases is indicated by the clinical trial results (NCT01154101 and NCT01031108) and a good number of high-quality research . This suggests that there is a promising future for this compound in the field of medicine.
Mechanism of Action
Target of Action
Compounds with a thiazole moiety have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .
Mode of Action
For instance, voreloxin, a thiazole-containing compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory response .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antibacterial activity .
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-13(16-14-15-7-8-18-14)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGPNWOCGATKJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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